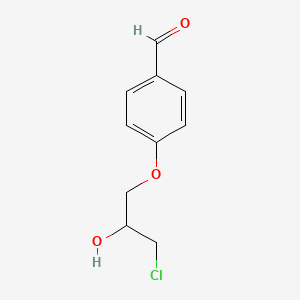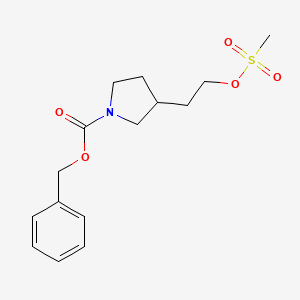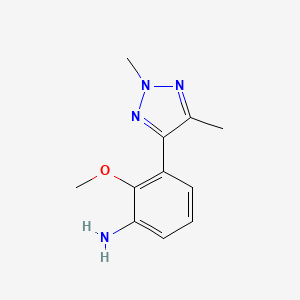
4-(4-Methoxybenzoyl)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Bromomethyl)phenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a bromomethyl group and the other with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone typically involves the bromination of (4-methoxyphenyl)methanone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Bromomethyl)phenyl)(4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: The major product is (4-formylphenyl)(4-methoxyphenyl)methanone.
Reduction: The major product is (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-(Bromomethyl)phenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with biological targets. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromophenyl)(4-methoxyphenyl)methanol
- (4-Bromophenyl)(4-methoxyphenyl)methanone
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
(4-(Bromomethyl)phenyl)(4-methoxyphenyl)methanone is unique due to the presence of both a bromomethyl and a methoxy group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C15H13BrO2 |
|---|---|
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
[4-(bromomethyl)phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H13BrO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
QNKIDIXROYHQKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


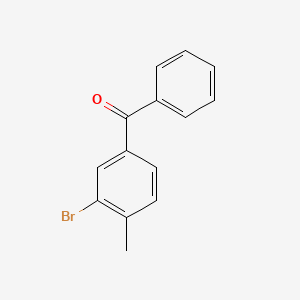

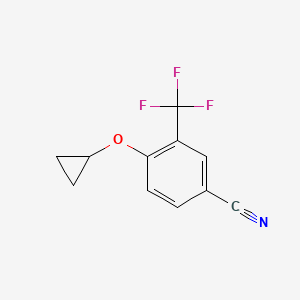
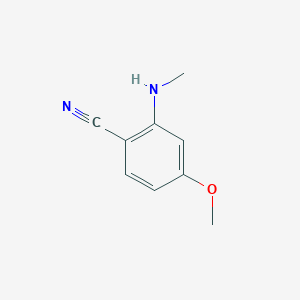



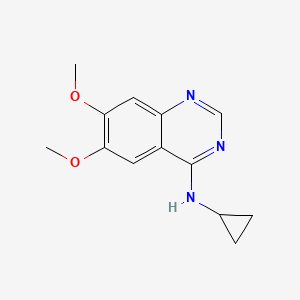
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
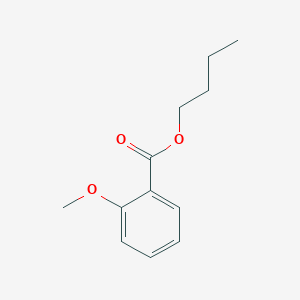
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
